Cyclopentene, 1-pentyl-
CAS No.: 4291-98-9
Cat. No.: VC18985281
Molecular Formula: C10H18
Molecular Weight: 138.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4291-98-9 |
|---|---|
| Molecular Formula | C10H18 |
| Molecular Weight | 138.25 g/mol |
| IUPAC Name | 1-pentylcyclopentene |
| Standard InChI | InChI=1S/C10H18/c1-2-3-4-7-10-8-5-6-9-10/h8H,2-7,9H2,1H3 |
| Standard InChI Key | QCNVZKGTZWZQPR-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC1=CCCC1 |
Introduction
Structural Identification and Nomenclature
Cyclopentene, 1-pentyl- belongs to the class of cycloalkenes, distinguished by a cyclopentene backbone substituted with a pentyl group at the 1-position. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-pentylcyclopentene, though it is alternatively referred to as 1-amyl-1-cyclopentene in older literature . The structural formula (Fig. 1) highlights the unsaturated five-membered ring and the linear alkyl substituent.
Key Identifiers:
The InChIKey provides a standardized representation of its molecular structure, enabling precise database searches and computational modeling.
Synthesis Methods
Catalytic Hydrogenation of Cyclopentadiene Derivatives
A common route involves the partial hydrogenation of cyclopentadiene derivatives using transition metal catalysts. For example, cyclopentadiene may undergo alkylation with pentyl halides in the presence of a palladium catalyst, followed by selective hydrogenation under controlled pressures (1–100 atm) to yield 1-pentylcyclopentene. Finely divided nickel or platinum catalysts enhance selectivity, minimizing over-hydrogenation to cyclopentane byproducts.
Domino Reaction via Julia–Kocienski Intermediates
A serendipitous one-step synthesis was reported in 2021, leveraging a domino reaction mechanism (Fig. 2) . Starting from 5′-deoxy-5′-heteroarylsulfonylnucleosides, α-deprotonation initiates elimination to form an α,β-unsaturated sulfone. Subsequent Michael addition and intramolecular Julia–Kocienski coupling yield cis,cis-trisubstituted cyclopentene derivatives stereospecifically . This method permits the incorporation of heteroarylthio or acylthio groups by introducing thiols or thiocarboxylic acids during the reaction .
Table 1: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Catalytic Hydrogenation | Pd/Ni, 1–100 atm H₂, 25–150°C | 60–75 | Moderate |
| Domino Reaction | THF, −78°C to RT, 12–24 h | 45–55 | High |
Physicochemical Properties
Cyclopentene, 1-pentyl- is a hydrophobic liquid at room temperature, with physical properties influenced by its alkyl chain and unsaturated ring.
Table 2: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 138.25 g/mol |
| Density | ~0.79 g/cm³ (estimated) |
| Boiling Point | 180–185°C (extrapolated) |
| Flash Point | 38°C |
| Refractive Index | 1.439 (n₀²⁰) |
The pentyl group increases hydrophobicity compared to unsubstituted cyclopentene, as evidenced by a calculated logP value of 3.76 . The double bond in the cyclopentene ring renders the compound susceptible to electrophilic addition and polymerization.
Chemical Reactivity and Applications
Addition Reactions
The electron-rich double bond undergoes electrophilic additions, such as hydrohalogenation and epoxidation. For example, reaction with HCl produces 1-pentyl-2-chlorocyclopentane, while ozonolysis cleaves the ring to yield a diketone derivative.
Polymerization
Radical-initiated polymerization forms poly(1-pentylcyclopentene), a thermoplastic with potential applications in coatings and adhesives. The mechanism proceeds via chain-growth polymerization, where reactive intermediates propagate through successive alkene additions.
Diels-Alder Reactions
As a dienophile, 1-pentylcyclopentene participates in [4+2] cycloadditions with conjugated dienes, yielding bicyclic compounds. This reactivity is exploited in the synthesis of natural product analogs .
Industrial and Research Applications
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Polymer Chemistry: Serves as a monomer for specialty polymers with tailored thermal stability.
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Pharmaceutical Intermediates: Utilized in stereoselective synthesis of bioactive molecules, including antiviral agents .
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Fragrance Industry: The petrol-like odor of cyclopentene derivatives contributes to synthetic fragrance formulations.
Recent Advances and Future Directions
The 2021 domino reaction methodology represents a paradigm shift in cyclopentene synthesis, enabling stereocontrol and functional group diversification. Future research may explore:
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Catalytic Asymmetric Synthesis: Developing chiral catalysts for enantioselective cyclopentene derivatives.
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Biodegradable Polymers: Leveraging 1-pentylcyclopentene as a monomer for sustainable materials.
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